1,8-Octanedithiol diacetate
Description
Foundational Context within Organic Sulfur Chemistry
Within the broader landscape of organic sulfur chemistry, 1,8-octanedithiol (B75322) diacetate holds a specific niche as a protected dithiol. Organic sulfur compounds, such as thiols and their derivatives, are fundamental building blocks in the synthesis of complex molecules and materials. scbt.com The thioester linkages in 1,8-octanedithiol diacetate offer a robust yet cleavable bond, which can be selectively hydrolyzed under basic or acidic conditions to liberate the free dithiol, 1,8-octanedithiol. This in situ generation of the reactive species is crucial for applications where the free thiol might interfere with other functional groups or reaction conditions.
The parent compound, 1,8-octanedithiol, is a well-studied molecule known for its ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. ontosight.ainih.govontosight.ai However, the handling of volatile and odorous thiols can be challenging. This compound provides a more stable and less odorous alternative for storage and handling, releasing the active dithiol only when needed. researchgate.net
Significance in Enabling Advanced Materials and Chemical Transformations
The utility of this compound extends to the development of advanced materials and the facilitation of complex chemical transformations. The deprotected form, 1,8-octanedithiol, is a key component in several polymerization and cross-linking reactions.
One of the most significant applications is in thiol-ene chemistry . This "click" reaction involves the radical-mediated addition of a thiol to an alkene, forming a stable thioether linkage. researchgate.netnih.gov 1,8-Octanedithiol, generated from its diacetate precursor, can act as a crosslinker, reacting with di- or poly-functional alkenes to create complex polymer networks. researchgate.netd-nb.info This methodology has been employed to create a variety of materials, including:
Renewable and Degradable Polymers: Researchers have synthesized poly(ester-thioethers) by reacting dithiols with monomers derived from renewable resources like D-glucaro-1,4:6,3-dilactone (GDL). rsc.org
Sugar-Based Polymers: The stereochemistry of sugar-based monomers has been shown to influence the mechanical properties and degradability of polymers synthesized with 1,8-octanedithiol. acs.org
Functional Polymers: It has been used in the synthesis of novel tetrazole-decorated polymers through light-induced thiol-ene polymerization. d-nb.info
Furthermore, this compound has been utilized in the post-polymerization functionalization of conjugated polymers, allowing for the tuning of their optoelectronic properties. researchgate.net
Interdisciplinary Research Trajectories
The applications of this compound and its deprotected form are not confined to traditional polymer chemistry. The compound has found utility in several interdisciplinary fields:
Nanotechnology and Materials Science: The ability of the corresponding dithiol to form SAMs on metal surfaces is crucial for creating functionalized interfaces in nanotechnology. ontosight.aiguidechem.com These SAMs can be used to attach nanoparticles or other molecules to surfaces. nih.gov For instance, it has been used in the context of molecular electronics to create and bridge molecular junctions. researchgate.net The adsorption behavior of single 1,8-octanedithiol molecules on copper surfaces has also been a subject of study. nih.gov
Bioconjugation and Peptide Science: While the diacetate itself is not directly used, the parent dithiol, 3,6-dioxa-1,8-octanedithiol (B88884) (a related compound), has been employed as a less odorous scavenger in solid-phase peptide synthesis. researchgate.netnih.gov This highlights the potential of protected dithiols in biochemical applications.
Optoelectronics: In the field of perovskite-based optoelectronics, 1,8-octanedithiol has been investigated as an additive to improve the stability and performance of photodetectors. researchgate.net
The versatility of this compound as a stable precursor to a highly reactive crosslinking and surface-modifying agent ensures its continued relevance across multiple scientific disciplines.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 351003-17-3 | sigmaaldrich.com |
| Molecular Formula | C₁₂H₂₂O₂S₂ | sigmaaldrich.com |
| Molecular Weight | 262.43 g/mol | appchemical.com |
| Melting Point | 37-41 °C | sigmaaldrich.com |
| Linear Formula | CH₃COS(CH₂)₈SCOCH₃ | sigmaaldrich.com |
Table 2: Physicochemical Properties of 1,8-Octanedithiol
| Property | Value | Reference |
| CAS Number | 1191-62-4 | scbt.com |
| Molecular Formula | C₈H₁₈S₂ | scbt.com |
| Molecular Weight | 178.36 g/mol | scbt.com |
| Boiling Point | 269.5 °C at 760 mmHg | chemsrc.com |
| Melting Point | 0.9 °C | chemsrc.com |
| Flash Point | 101.1 °C | chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
S-(8-acetylsulfanyloctyl) ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2S2/c1-11(13)15-9-7-5-3-4-6-8-10-16-12(2)14/h3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAYCBKJPCEYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCCCCCCCSC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for 1,8-Octanedithiol (B75322) Diacetate
The synthesis of 1,8-octanedithiol diacetate is primarily achieved through the esterification of its precursor, 1,8-octanedithiol. This process involves the formation of thioester linkages by reacting the thiol groups with an acetylating agent. The acetyl group serves as an effective protecting group for the thiol moieties, preventing their oxidation to disulfides and allowing for their use in subsequent reaction steps where a free thiol is not desired.
Esterification Reactions of 1,8-Octanedithiol Precursors
The most common and direct method for preparing thioesters like this compound is the acylation of the corresponding thiol with reagents such as acetic anhydride (B1165640) or acetyl chloride. tandfonline.com These reactions are typically performed in the presence of a catalyst to facilitate the transformation.
Several Lewis acids have been shown to be effective catalysts for the acetylation of thiols. For instance, magnesium bromide ethyl etherate (MgBr₂·OEt₂) and vanadyl sulfate (B86663) (VOSO₄) have been successfully employed to promote the reaction between thiols and acetic anhydride. tandfonline.comfrontiersin.org The reaction using MgBr₂·OEt₂ is typically carried out under solvent-free conditions at room temperature, offering a facile and mild route to the thioester. tandfonline.com Similarly, VOSO₄ catalyzes the acetylation stoichiometrically in the absence of a solvent. frontiersin.org An alternative, widely used method involves the use of acetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIEA), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). commonorganicchemistry.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
For catalyst-driven acetylations with acetic anhydride, solvent-free conditions have proven to be highly efficient, often leading to excellent yields and simplifying product work-up. tandfonline.comfrontiersin.org The use of only catalytic amounts of a reagent like MgBr₂·OEt₂ (e.g., 4 mol%) can drive the reaction to completion in a short time frame for various thiols. tandfonline.com One challenge in reactions involving thioacetates is the potential for the thioacetate (B1230152) group to be labile under even weakly basic conditions, which can lead to the formation of free thiols and subsequent side reactions. frontiersin.org Suppressing the in-situ formation of free thiols can be achieved by carefully controlling the reaction's pH or by using acetic anhydride itself as the solvent, which helps to maintain an acidic environment and drive the equilibrium towards the acetylated product. frontiersin.org
The table below summarizes the results for the acetylation of various thiols using different catalytic systems, illustrating the general efficacy of these methods which are applicable to the synthesis of this compound.
| Thiol Substrate | Catalyst (mol%) | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Thiophenol | MgBr₂·OEt₂ (4%) | <1 h | 98 | tandfonline.com |
| 4-Methylbenzenethiol | MgBr₂·OEt₂ (4%) | <1 h | 97 | tandfonline.com |
| 1-Dodecanethiol | MgBr₂·OEt₂ (4%) | <1 h | 95 | tandfonline.com |
| Benzyl Mercaptan | MgBr₂·OEt₂ (4%) | <1 h | 96 | tandfonline.com |
| Phenylmethanethiol | VOSO₄ (1%) | 24 h | 86 | frontiersin.org |
| Thiophenol | VOSO₄ (1%) | 24 h | 84 | frontiersin.org |
Novel Approaches to Thioester Synthesis and Functionalization
Recent advancements in synthetic chemistry have emphasized the development of more sustainable and selective methods for chemical synthesis. These principles are applicable to the preparation and derivatization of this compound.
Green Chemistry Principles in Synthetic Route Design
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies for synthesizing thioesters, including this compound, align with these principles.
A key green approach is the use of solvent-free reaction conditions, which eliminates waste from solvents and can simplify purification. The aforementioned catalytic acetylations of thiols using MgBr₂·OEt₂ or VOSO₄ at room temperature are prime examples of this approach. tandfonline.comfrontiersin.org These methods reduce energy consumption compared to reactions requiring heating and avoid the use of potentially hazardous organic solvents. frontiersin.org
Chemo- and Regioselective Derivatization Strategies
Chemo- and regioselective derivatization involves reacting one functional group in the presence of others or reacting at a specific position within a molecule. For a symmetrical molecule like this compound, the primary challenge is achieving regioselectivity to functionalize only one of the two identical thioacetate groups.
Currently, there is a lack of specific literature detailing the regioselective derivatization of this compound. However, strategies can be proposed based on principles from related areas of chemistry. One potential approach is controlled partial hydrolysis, where reaction conditions (e.g., stoichiometry of base, temperature, reaction time) are finely tuned to favor the cleavage of only one acetyl group, yielding S-(8-mercaptooctyl) ethanethioate. Enzymatic catalysis, known for its high selectivity, could also be explored for such a transformation.
Another conceptual strategy draws from the selective deacetylation of complex molecules like nucleosides, where specific reagents or conditions can differentiate between chemically similar acetyl groups based on their steric or electronic environment. nih.gov While the two thioacetate groups in this compound are chemically equivalent, immobilizing the molecule on a solid support via one end could potentially allow for selective reaction at the free end. Such strategies remain theoretical for this specific compound but represent an active area of synthetic research.
Chemical Transformations and Reactivity Studies of the Diacetate Moiety
The primary chemical transformation of this compound involves the cleavage of the thioester bonds to deprotect the thiol groups. This reactivity is fundamental to its application as a protected dithiol precursor.
The acetyl groups can be removed under basic conditions, typically through hydrolysis with a hydroxide (B78521) base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a solvent such as ethanol (B145695) or methanol (B129727). commonorganicchemistry.comresearchgate.net This process regenerates the dithiolate anion, which can then be used as a nucleophile in subsequent reactions. For example, in a reported post-polymerization functionalization, this compound was treated with NaOH in methanol to generate the dithiolate in situ, which then participated in a nucleophilic aromatic substitution (SNAr) reaction with a fluorinated polymer backbone. researchgate.net
The acetyl-protected form of dithiols has also been shown to be reactive in its own right under specific conditions. Studies on the formation of self-assembled monolayers (SAMs) on gold surfaces have demonstrated that α,ω-dithioacetates can adsorb directly onto the gold surface without a separate deprotection step. acs.org This suggests a surface-mediated cleavage of the thioacetate bond, leading to the formation of a standing monolayer with one thiol group bound to the surface and the other exposed for further functionalization. acs.org
The table below outlines key reactions involving the diacetate moiety of this compound.
| Transformation | Reagents/Conditions | Product/Application | Reference |
|---|---|---|---|
| Base-catalyzed Hydrolysis (Deprotection) | NaOH or KOH in alcohol (e.g., methanol) | 1,8-Octanedithiol (or its dithiolate) | commonorganicchemistry.comresearchgate.net |
| Nucleophilic Aromatic Substitution (Post-Deprotection) | 1. NaOH/MeOH; 2. Fluorinated polymer | Thioether-functionalized polymer | researchgate.net |
| Self-Assembled Monolayer (SAM) Formation | Direct adsorption from solution onto gold surface | "Standing up" monolayer on gold | acs.org |
Advanced Applications in Polymer Science and Materials Engineering
Role as a Monomer and Crosslinking Agent in Polymer Architectures
The deprotected form, 1,8-octanedithiol (B75322), functions as a difunctional monomer or crosslinking agent, enabling the construction of diverse and complex polymer architectures. Its linear and flexible C8 backbone can impart specific physical properties to the resulting polymers.
Thiol-ene and thiol-yne "click" chemistry reactions are powerful tools for material synthesis, prized for their high efficiency, orthogonality, and mild reaction conditions. nih.gov These reactions typically proceed via a radical-mediated step-growth mechanism, often initiated by light (photo-initiation) or heat. nih.govrsc.org In this context, 1,8-octanedithiol, generated from its diacetate precursor, can react with multifunctional polymers or monomers containing alkene (-ene) or alkyne (-yne) groups.
When reacted with di- or multifunctional ene/yne compounds, the dithiol acts as a crosslinker, forming a three-dimensional polymer network. The resulting thioether linkages are stable, contributing to the network's mechanical and thermal integrity. The thiol-yne reaction is particularly notable as each alkyne group can react with two thiol groups, leading to highly crosslinked networks with increased functionality. rsc.org The properties of the final network, such as stiffness, solvent resistance, and thermal stability, can be precisely tuned by controlling the stoichiometry of the thiol and ene/yne functional groups.
Poly(disulfide)s are a class of polymers characterized by the presence of disulfide (-S-S-) bonds in their backbone. These bonds are susceptible to cleavage under specific reductive or oxidative conditions, making the polymers degradable in response to certain stimuli. nih.govsemanticscholar.org This property is highly desirable for applications in drug delivery, self-healing materials, and recyclable plastics. rsc.orgmdpi.com
1,8-Octanedithiol, after deprotection from the diacetate, can be used as a monomer to synthesize poly(disulfide)s through oxidative polymerization. In this process, the thiol groups are oxidized to form disulfide bonds, linking the monomer units together. This can be achieved using various oxidizing agents or exposure to air under specific catalytic conditions. The resulting polymer, poly(1,8-octanedisulfide), contains repeating disulfide linkages that can be broken by reducing agents like dithiothreitol (DTT) or glutathione, or by UV irradiation, leading to the degradation of the polymer back to its monomer or smaller oligomeric units. semanticscholar.orgnih.gov
Additive Functions in Functional Materials Fabrication
Beyond its role as a structural monomer, 1,8-octanedithiol (often used directly or referred to as ODT) has found significant use as a processing additive. In small quantities, it can dramatically influence the formation and properties of functional materials, particularly in the realm of organic electronics.
The performance of organic electronic devices is highly dependent on the morphology of the active layer at the nanoscale. semanticscholar.orgillinois.edursc.org 1,8-Octanedithiol (ODT) has been successfully employed as a solvent additive to optimize this morphology in bulk heterojunction (BHJ) polymer solar cells and perovskite photodetectors.
In polymer solar cells based on poly(3-hexylthiophene) (P3HT) and nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM), the addition of a small amount of ODT to the processing solvent enhances the phase separation between the donor (P3HT) and acceptor (PCBM) materials. researchgate.netkneopen.com This leads to the formation of more defined, interpenetrating networks that facilitate efficient charge separation and transport. researchgate.net ODT improves the crystallinity of P3HT and can increase the solubility of PCBM, resulting in improved device efficiency. kneopen.com Similarly, in perovskite photodetectors, ODT has been used as an additive to improve the quality and durability of the perovskite photosensitive layer. researchgate.net It accelerates the perovskite phase conversion and induces coordination between the thiol groups and the lead (Pb²⁺) in the perovskite, leading to a more stable film with larger grain sizes and improved hydrophobicity. researchgate.net
| Device Type | Material System | Function of ODT Additive | Observed Morphological/Film Improvement | Performance Enhancement |
|---|---|---|---|---|
| Polymer Solar Cell | P3HT:PCBM | Morphology control agent | Enhanced phase separation, increased P3HT crystallinity, reduced size of amorphous P3HT domains. researchgate.netkneopen.com | Improved power conversion efficiency. researchgate.net |
| Perovskite Photodetector | MAPbI₃ | Stabilizing agent, phase conversion accelerator | Increased average grain size (~228 nm), reduced surface roughness, more hydrophobic surface. researchgate.net | Lower dark current, higher responsivity and detectivity, improved long-term stability. researchgate.net |
Integration in Self-Healing and Stimuli-Responsive Polymer Systems
The capacity of a material to autonomously repair damage or respond to external triggers is a highly sought-after characteristic. The incorporation of dynamic and reversible bonds is a key strategy in the design of such materials. After deacetylation to its active dithiol form, 1,8-octanedithiol can participate in dynamic covalent chemistries that are fundamental to the creation of self-healing and stimuli-responsive systems.
Dynamic polymer networks are characterized by their ability to rearrange their crosslinked structure, which can lead to properties such as self-healing, malleability, and reprocessability nih.govresearchgate.nettue.nl. The reversible nature of disulfide bonds makes the thiol-disulfide exchange reaction a prominent mechanism for creating these dynamic networks researchgate.netnih.gov.
Upon deprotection of the acetate (B1210297) groups, 1,8-octanedithiol can be oxidized to form disulfide bonds, which can serve as reversible crosslinks within a polymer network. These disulfide bonds can be cleaved and reformed in response to stimuli such as heat, light, or changes in redox potential. This dynamic exchange allows the polymer network to relax stress, flow, and, most importantly, to mend fractures. When a crack occurs, the disulfide bonds at the fracture interface can be encouraged to exchange and reform across the gap, effectively healing the material. The long, flexible octyl chain of 1,8-octanedithiol can provide the necessary mobility for the reactive disulfide groups to find each other and re-establish the crosslinked network.
Another important mechanism is the thiol-ene click reaction, which involves the reaction of a thiol with a carbon-carbon double bond (ene) nih.govresearchgate.netrsc.orgsemanticscholar.orgreading.ac.uk. While often used to form stable networks, reversible thiol-ene systems are also being explored. In such systems, the incorporation of 1,8-octanedithiol could lead to crosslinks that can be cleaved and reformed under specific conditions, contributing to the dynamic nature of the polymer network.
The unique properties of 1,8-octanedithiol diacetate also lend themselves to the development of stimuli-responsive elastomers and hydrogels.
Elastomers: In elastomeric materials, the introduction of dynamic bonds can impart self-healing capabilities researchgate.netusc.eduwitpress.comrsc.orgresearchgate.net. By incorporating 1,8-octanedithiol (after deacetylation) into an elastomer matrix, a self-healing network based on disulfide exchange can be created. The elastomeric nature of the material allows for large deformations, while the dynamic disulfide bonds provide a mechanism for repairing damage. For instance, a cut in the elastomer could be healed by applying a stimulus (e.g., heat) to promote the disulfide exchange reactions across the damaged surfaces.
Hydrogels: Hydrogels are crosslinked polymer networks that can absorb large amounts of water frontiersin.orgnih.govnih.govmdpi.com. Stimuli-responsive hydrogels can undergo changes in their swelling behavior, mechanical properties, or other characteristics in response to external triggers. The incorporation of 1,8-octanedithiol-derived disulfide crosslinks can render hydrogels responsive to redox stimuli. In an oxidizing environment, the hydrogel would be crosslinked and maintain its structure. Conversely, in a reducing environment, the disulfide bonds would be cleaved, leading to the dissolution or degradation of the hydrogel. This behavior is particularly interesting for applications in drug delivery, where a therapeutic agent could be released from the hydrogel in response to a specific biological reducing environment.
Post-Polymerization Functionalization Strategies for Conjugated Polymers
Conjugated polymers are a class of materials with unique electronic and optical properties, making them suitable for applications in organic electronics. The ability to modify these polymers after their initial synthesis, known as post-polymerization functionalization, is a powerful tool for fine-tuning their properties.
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is particularly effective on electron-deficient aromatic rings. In the context of conjugated polymers, SNAr can be used to attach functional molecules to the polymer backbone.
After deacetylation, the thiol groups of 1,8-octanedithiol are potent nucleophiles. They can react with conjugated polymers that have been designed with electrophilic sites, such as those containing fluorine atoms on the aromatic rings. The SNAr reaction would result in the covalent attachment of the 1,8-octanedithiol moiety to the polymer backbone. This modification can significantly alter the electronic properties of the conjugated polymer, such as its energy levels and charge transport characteristics. The dithiol nature of 1,8-octanedithiol also opens the possibility of crosslinking conjugated polymer chains, which can improve the morphological stability of thin films used in electronic devices.
Beyond directly modifying the properties of the conjugated polymer, this compound can be used to introduce "reactive handles" onto the polymer backbone. These are functional groups that can be used for further chemical modifications.
In this strategy, one of the thiol groups of 1,8-octanedithiol (after deacetylation) would react with the conjugated polymer backbone via an SNAr reaction. This leaves the second thiol group available for subsequent reactions. This free thiol group can then be used to attach a wide variety of other molecules, such as fluorescent dyes, bioactive molecules, or other polymers, through thiol-ene or thiol-halogen reactions. This approach provides a versatile platform for creating multifunctional conjugated materials with tailored properties for specific applications.
Supramolecular Chemistry and Nanoscale Systems Integration
Self-Assembly Behavior and Ordered Structures
The capacity of 1,8-Octanedithiol (B75322) diacetate to form highly organized molecular structures is a cornerstone of its application in nanotechnology. This behavior is principally leveraged in the formation of self-assembled monolayers and in guiding the synthesis of novel nanomaterials.
While research often highlights the direct use of dithiols, 1,8-Octanedithiol diacetate serves as a stable precursor for forming self-assembled monolayers (SAMs) on various metal surfaces, most notably gold, copper, and silver. The formation of SAMs from the diacetate involves an in situ deacetylation step, which exposes the terminal thiol groups, allowing for the chemisorption of the sulfur atoms onto the metal substrate. This process results in a dense, ordered monolayer of 1,8-octanedithiol molecules oriented vertically or tilted with respect to the surface.
The resulting SAMs can significantly alter the physicochemical properties of the metal surface, including its wettability, adhesion, and electrochemical behavior. The quality and characteristics of the SAM are influenced by several factors, as detailed in the table below.
| Parameter | Influence on SAM Formation |
| Substrate Material | The nature of the metal (e.g., Au, Ag, Cu) affects the strength of the sulfur-metal bond and the resulting monolayer structure. |
| Solvent | The choice of solvent can impact the solubility of the diacetate and the kinetics of the self-assembly process. |
| Concentration | The concentration of this compound in the solution influences the packing density and ordering of the monolayer. |
| Temperature | Temperature can affect the rate of deacetylation and the mobility of the molecules on the surface, thereby influencing the final structure. |
| Immersion Time | The duration of substrate exposure to the solution determines the extent of monolayer formation and its structural perfection. |
Beyond surface modification, this compound can be employed as a directing agent in the synthesis of nanomaterials. In this role, the molecule, typically after deacetylation to 1,8-octanedithiol, can bridge and stabilize nascent nanoparticles, influencing their growth and aggregation into more complex, ordered structures. This directed assembly is a bottom-up approach to fabricating nanostructures with tailored properties. The dithiol can link nanoparticles together, forming networks or arrays that have applications in electronics and sensor technology. The process of directed assembly can be guided by external fields such as electric or magnetic fields to achieve site-selective deposition of the nanomaterials.
Host-Guest Chemistry and Molecular Recognition
The principles of host-guest chemistry, which involve the binding of a "guest" molecule within the cavity of a "host" molecule, are relevant to this compound, particularly in the context of its encapsulation and the non-covalent forces that govern its interactions.
Coordination cages and metal-organic frameworks (MOFs) can serve as hosts for encapsulating molecules like this compound. The internal cavities of these supramolecular structures provide a confined environment that can alter the reactivity and properties of the guest molecule. The selection of a suitable host depends on the size, shape, and chemical compatibility between the host's cavity and the diacetate guest. Encapsulation can protect the thioacetate (B1230152) groups from premature reactions and can be used as a method for their controlled release. Research in this area explores the stabilization of reactive species and the development of novel materials with tunable properties.
The assembly of supramolecular structures involving this compound is governed by a variety of non-covalent interactions. While the acetyl groups are present, the molecule can participate in hydrogen bonding through the carbonyl oxygen atoms. Van der Waals forces also play a significant role, particularly the interactions between the long alkyl chains, which contribute to the stability of assembled structures. Upon conversion to the dithiol, the potential for hydrogen bonding involving the thiol groups emerges, although these are generally weaker than those involving more electronegative atoms like oxygen.
Surface Functionalization of Inorganic and Organic Nanoparticles
The functionalization of nanoparticle surfaces is crucial for their stability, biocompatibility, and intended application. This compound is a valuable ligand for this purpose, enabling the modification of a wide range of nanoparticles.
The process typically involves the deacetylation of the diacetate to expose the thiol groups, which then covalently bind to the surface of inorganic nanoparticles, such as gold, silver, and quantum dots. This functionalization imparts stability to the nanoparticles in various media and provides a platform for further chemical modifications. For organic nanoparticles, such as polymeric nanoparticles, the incorporation of this compound can be achieved during or after the nanoparticle synthesis to introduce desired surface functionalities. The presence of the thiol groups on the surface allows for the attachment of biomolecules, drugs, or targeting ligands, which is particularly relevant for biomedical applications.
The table below summarizes the types of nanoparticles that can be functionalized with this compound and the resulting applications.
| Nanoparticle Type | Functionalization Method | Potential Applications |
| Gold Nanoparticles | Chemisorption of thiols post-deacetylation | Biosensing, drug delivery, catalysis |
| Silver Nanoparticles | Chemisorption of thiols post-deacetylation | Antimicrobial agents, plasmonics |
| Quantum Dots | Ligand exchange with native surface ligands | Bioimaging, optoelectronics |
| Polymeric Nanoparticles | Incorporation during synthesis or post-synthesis conjugation | Drug delivery, theranostics |
Stabilization and Ligand Exchange in Colloidal Systems
The stability of colloidal nanoparticles, which are nanometer-sized particles dispersed in a solvent, is critical for their synthesis, storage, and application. The surfaces of these nanoparticles are typically coated with ligands that prevent their aggregation. This compound serves as a protected form of 1,8-octanedithiol, a dithiol that can effectively cap and stabilize a variety of nanoparticles, particularly those composed of noble metals like gold and silver, as well as semiconductor quantum dots.
The use of the diacetate form provides a strategic advantage in certain synthetic protocols. The acetyl groups act as protecting groups for the thiol moieties, preventing premature and uncontrolled reactions. This is particularly useful in multi-step syntheses or when other reactive species are present. The active dithiol can be generated in situ through hydrolysis of the acetate (B1210297) groups, often facilitated by a change in pH or the presence of a catalyst. This controlled deprotection allows for the timely introduction of the dithiol, which can then bind to the nanoparticle surface.
Ligand exchange is a common strategy to modify the surface properties of nanoparticles after their initial synthesis. In this process, the original capping ligands are replaced by new ones that impart desired functionalities, such as improved solubility in a specific solvent, biocompatibility, or handles for further chemical reactions. This compound can be employed in ligand exchange reactions, where upon deacetylation, the resulting 1,8-octanedithiol displaces weaker-binding ligands from the nanoparticle surface. The two thiol groups at either end of the octane chain can bridge adjacent nanoparticles, leading to the formation of stable, interconnected networks. This ability to form cross-linked assemblies is crucial for the fabrication of nanoparticle-based films and sensors.
In the context of semiconducting polymer nanoparticles (SPNs), this compound has been utilized in post-polymerization functionalization. nih.govnih.gov This method allows for the direct modification of the polymer backbone, enabling the introduction of specific functionalities. nih.govnih.gov
| Parameter | Description | Reference |
| Precursor Compound | This compound | nih.govnih.gov |
| Active Ligand | 1,8-Octanedithiol (upon deacetylation) | |
| Function | Precursor for surface functionalization and cross-linking | nih.govnih.gov |
| Mechanism of Action | In-situ hydrolysis to form active dithiol for ligand exchange or surface binding | |
| Application | Stabilization of colloidal nanoparticles, formation of nanoparticle networks, functionalization of polymer nanoparticles | nih.govnih.gov |
Controlled Growth and Morphology of Nanostructures
The size and shape of nanoparticles are critical determinants of their physical and chemical properties. For instance, the optical and electronic properties of metallic and semiconductor nanocrystals are highly dependent on their morphology. The controlled addition of capping agents during nanoparticle synthesis is a key strategy to direct their growth and achieve desired shapes, such as spheres, rods, or more complex structures.
The use of protected dithiols like this compound can offer a temporal control over the availability of the active capping agent. The rate of hydrolysis of the acetate groups can influence the concentration of the free dithiol in the reaction mixture. This, in turn, can affect the kinetics of nanoparticle nucleation and growth. A slow, controlled release of 1,8-octanedithiol can favor the growth of certain crystallographic facets over others, leading to anisotropic growth and the formation of non-spherical nanostructures.
While direct and extensive research on the specific use of this compound for the controlled growth and morphology of inorganic nanostructures is not widely reported in publicly available literature, the principle of using protected thiols to modulate nanoparticle growth is an established concept in nanomaterials chemistry. The gradual release of a strong-binding ligand like a dithiol can prevent the rapid, isotropic growth that often leads to spherical particles, and instead promote the formation of more complex morphologies. The eight-carbon chain of 1,8-octanedithiol also provides a specific spatial separation when linking nanoparticles, which can be a crucial design element in the fabrication of self-assembled nanomaterials with defined architectures.
| Feature | Influence of 1,8-Octanedithiol (from diacetate precursor) |
| Nanoparticle Growth | Controlled release of the dithiol can modulate nucleation and growth kinetics. |
| Morphology | Can potentially favor anisotropic growth, leading to non-spherical nanostructures by selectively capping crystal facets. |
| Inter-particle Spacing | The octane chain provides a defined separation distance in cross-linked nanoparticle assemblies. |
Further research into the specific applications of this compound in the controlled synthesis of various nanostructures will likely reveal more detailed insights into its role in directing nanoparticle morphology.
Catalytic and Mechanistic Investigations in Organic Reactions
Thiol-Mediated Catalysis and Organocatalysis
Once deprotected to its active dithiol form, 1,8-octanedithiol (B75322) can participate in several catalytic processes. Its two thiol groups are crucial to its function, enabling it to act as a potent nucleophile, a reducing agent, and a key component in redox systems.
In solid-phase peptide synthesis (SPPS), particularly using the 9-fluorenylmethoxycarbonyl (Fmoc) strategy, the final step involves cleaving the synthesized peptide from the solid support and removing acid-labile side-chain protecting groups. researchgate.net This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA). researchgate.net During this process, protecting groups are released as reactive carbocations, which can lead to undesirable side reactions, such as the alkylation of sensitive amino acid residues like methionine and tryptophan. researchgate.netnih.gov
To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the carbocations. researchgate.net Dithiols are effective scavengers, and the use of 3,6-dioxa-1,8-octanedithiol (B88884) (DODT), a structurally similar and less odorous analogue of 1,8-octanedithiol, has been well-documented for this purpose. researchgate.netnih.gov DODT has been shown to be an effective replacement for more malodorous thiols without compromising the purity of the final peptide product. researchgate.netnih.gov A typical cleavage cocktail includes a high concentration of TFA along with a small percentage of scavengers. researchgate.net
However, studies have also shown that the use of DODT can lead to a significant alkylation by-product when the peptide contains methionine. nih.gov This side reaction was characterized by liquid chromatography, mass spectrometry, and NMR spectroscopy. nih.gov The issue could be mitigated by replacing DODT with ethanedithiol or by using methionine sulfoxide (B87167) in the peptide sequence. nih.gov
Table 1: Example of a Peptide Cleavage Cocktail Composition Using a Dithiol Scavenger
| Component | Role | Typical Concentration (%) | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Cleavage Agent | 94 | researchgate.net |
| Anisole | Scavenger | 3 | researchgate.net |
| 3,6-Dioxa-1,8-octanedithiol (DODT) | Scavenger | 2 | researchgate.net |
| Triisopropylsilane (TIPS) | Scavenger | 1 | researchgate.net |
The thiol groups of 1,8-octanedithiol (generated from its diacetate precursor) can readily undergo oxidation-reduction reactions, making them valuable in redox catalysis. A notable example is the Radical Ring-opening Redox Polymerization (R3P) of the related compound 3,6-dioxa-1,8-octanedithiol (DODT). mdpi.commdpi.com This process utilizes a catalytic system of triethylamine (B128534) (TEA) and dilute hydrogen peroxide (H₂O₂) to produce high molecular weight polydisulfides. mdpi.com
The proposed mechanism involves the ionization of the dithiol by TEA, which facilitates its transfer into the aqueous phase where it is oxidized by H₂O₂. mdpi.com This oxidative polymerization forms high molecular weight polymers through the formation of disulfide bonds. mdpi.com Investigations into the reaction stoichiometry revealed that a 1:2 molar ratio of DODT to both TEA and H₂O₂ is necessary to achieve non-sticky, high molecular weight polymers. mdpi.com The resulting polydisulfides are of interest as they are fully degradable. mdpi.com
Table 2: Molecular Weight Data from Radical Ring-opening Redox Polymerization of DODT
| Reaction System | Conversion (%) | Number Average Molecular Weight (Mn, g/mol) | Polydispersity Index (Mw/Mn) | Reference |
|---|---|---|---|---|
| DODT/TEA/H₂O (Single Phase Start) | 94.8 | 55,000 | 1.54 | mdpi.com |
| DODT/TEA + H₂O (Two-Phase Start) | 80.1 | 92,000 | 1.61 | mdpi.com |
Mechanistic Elucidation of Thioester Reactivity in Complex Systems
Thioesters, such as 1,8-octanedithiol diacetate, are important intermediates in organic synthesis and biology. sioc-journal.cnresearchgate.net Their reactivity stems from the energy-rich sulfur-carbonyl bond, which is susceptible to nucleophilic attack yet relatively stable to hydrolysis at neutral pH. nih.govchemrxiv.org Understanding the mechanisms of their reactions is crucial for optimizing synthetic protocols and elucidating biological pathways.
The mechanisms of reactions involving dithiols and their derivatives are often investigated using a combination of spectroscopic and analytical techniques. In the study of the radical polymerization of DODT, for instance, ¹H-NMR spectroscopy and mass spectrometry (both ESI-MS and MALDI-ToF MS) were essential for analyzing the reaction components. mdpi.com These methods allowed for the identification of cyclic disulfide oligomers (dimers, trimers, and tetramers) in the organic phase and confirmed the structure of the resulting high molecular weight polymer. mdpi.com
In a different context, the adsorption of 1,8-octanedithiol on metal surfaces like Cu(100) and Au(111) has been studied to understand the fundamental interactions at material interfaces. rsc.orgresearchgate.net Scanning tunneling microscopy (STM) revealed that single 1,8-octanedithiol molecules adsorb with the two sulfur atoms chemisorbed in specific sites on the surface. rsc.org X-ray photoelectron spectroscopy (XPS) has also been used to distinguish between sulfur atoms bound to a surface and those existing as free thiols in a monolayer. acs.org While not a catalytic reaction, this type of analysis provides foundational mechanistic insight into the behavior of the dithiol molecule itself.
Kinetic studies are fundamental to understanding the reactivity of thioesters and the efficiency of thiol-mediated processes. Thiol-thioester exchange reactions are a key step in processes like native chemical ligation. nih.gov The rates of these reactions can be measured to compare the reactivity of different thioesters.
A fluorogenic assay based on Förster Resonance Energy Transfer (FRET) has been developed to continuously monitor the reaction rates between thioesters and various nucleophiles, including thiols (like cysteine), amines, and phenols. nih.govchemrxiv.org By performing experiments under pseudo-first-order conditions (a large excess of the nucleophile), observed rate constants (k_obs) can be determined. Plotting k_obs against the concentration of the reactive nucleophile allows for the calculation of the second-order rate constant (k_ex), which quantifies the inherent reactivity of the thioester. nih.gov Such studies provide valuable data for optimizing reaction conditions in complex systems like chemical protein synthesis. chemrxiv.org
Table 3: Representative Kinetic Data for Thiol-Thioester Exchange Reactions
Data illustrates the principle of determining exchange rate constants for different thioesters with the nucleophile Cysteine. Values are for illustrative purposes based on published studies.
| Thioester Substrate | Description | Exchange Rate Constant (k_ex, M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| T1 | Mimics activated thioester in NCL | 7.0 | nih.gov |
| T2 | Mimics S-acylcysteine | 31 | nih.gov |
| T3 | Mimics acyl-coenzyme A (alkyl thioester) | 1.1 | nih.gov |
Advanced Spectroscopic and Analytical Research Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for elucidating molecular structure. scholaris.ca For 1,8-Octanedithiol (B75322) diacetate and its reaction products, both ¹H and ¹³C NMR provide unparalleled insight into structural integrity, polymer microstructure, and reaction kinetics. scholaris.canih.gov
Probing Polymer Microstructure and End-Group Analysis
In polymerization reactions involving the deprotected form of 1,8-Octanedithiol diacetate, NMR is critical for verifying the structure of the resulting polymer. For instance, in copolymers synthesized using 1,8-octanedithiol, ¹H NMR spectroscopy is used to confirm that the feed ratios of the monomers are retained in the final polymer structure. rsc.org
A key application of NMR is end-group analysis. Due to the high sensitivity of modern NMR spectrometers, signals from the terminal groups of a polymer chain can often be distinguished from those of the repeating monomer units. sigmaaldrich.com For polymers synthesized from 1,8-octanedithiol (derived from the diacetate), identifying these end-groups is crucial for confirming the polymerization mechanism and calculating the number-average molecular weight (Mn), especially for lower molecular weight polymers.
The chemical shifts in ¹H NMR are highly sensitive to the local electronic environment. libretexts.org For this compound, the protons on the methylene (B1212753) group adjacent to the thioacetate (B1230152) sulfur (a-CH₂) are characteristically shifted downfield compared to the other methylene groups in the alkyl chain due to the electron-withdrawing effect of the thioester group. ou.edu The methyl protons of the acetate (B1210297) group provide a distinct singlet.
| Assignment | 1H Chemical Shift (ppm, Estimated) | 13C Chemical Shift (ppm, Estimated) | Description |
|---|---|---|---|
| CH3-C=O | ~2.30 | ~30.1 | Singlet, characteristic of acetyl methyl group. ou.eduthieme-connect.com |
| -S-CH2- | ~2.85 | ~29.0 | Triplet, methylene adjacent to sulfur, deshielded. ou.edu |
| -S-CH2-CH2- | ~1.55 | ~28.8 | Multiplet, second methylene group. |
| -(CH2)4- | ~1.30 | ~28.5 | Multiplet, central methylene groups. chemicalbook.com |
| CH3-C=O | - | ~195.0 | Carbonyl carbon of the thioester. thieme-connect.com |
Reaction Monitoring and Mechanistic Insights
NMR spectroscopy is exceptionally powerful for monitoring reactions in real time. sigmaaldrich.com The conversion of this compound to the reactive dithiol can be tracked by observing the disappearance of the thioacetate signals and the appearance of new signals corresponding to the thiol. ou.edufrontiersin.org Specifically, the ¹H NMR signal for the methylene protons adjacent to the sulfur (AcS-CH₂-R) at ~2.85 ppm would shift upfield to ~2.50 ppm upon conversion to the free thiol (HS-CH₂-R). ou.edu Likewise, the singlet for the acetyl methyl group at ~2.30 ppm would diminish. ou.edu
This capability allows researchers to study the kinetics of the deprotection step under various conditions (e.g., using different bases like potassium carbonate or ammonium (B1175870) hydroxide) and to optimize reaction times. ou.eduresearchgate.net Furthermore, during subsequent polymerization, NMR can be used to follow the consumption of the monomer and the formation of the polymer, providing crucial mechanistic data. frontiersin.org In complex, two-phase polymerization systems, ¹H-NMR has been used to investigate the composition of the different phases, demonstrating how the dithiol monomer transfers from an organic to an aqueous phase during the reaction.
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Oligomer Analysis
Mass spectrometry (MS) is a vital tool for the analysis of synthetic polymers, providing information on absolute molecular weights, dispersity, and the structure of end-groups and oligomeric species. sigmaaldrich.com
MALDI-ToF for Polymer Dispersity and End-Group Confirmation
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique ideal for analyzing large molecules like synthetic polymers. sigmaaldrich.com It allows for the resolution of individual polymer chains (n-mers), providing a detailed molecular weight distribution. sigmaaldrich.com From a MALDI-ToF spectrum, one can directly calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn). sigmaaldrich.com
In the context of polymers derived from 1,8-octanedithiol, MALDI-ToF is invaluable for confirming the final structure. Each peak in the spectrum corresponds to a specific number of repeating monomer units plus the mass of the end groups. This allows for unambiguous confirmation of end-group fidelity, which can be challenging to determine by NMR alone, especially for high molecular weight polymers. sigmaaldrich.comresearchgate.net Research on analogous dithiol polymerizations has shown that MALDI-ToF MS can effectively identify the formation of cyclic oligomers that may remain in the reaction mixture after the high molecular weight polymer has been removed. acs.org
ESI-MS for Oligomeric Species Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of lower molecular weight oligomers and for identifying different species in a complex mixture. mdpi.com It is often coupled with liquid chromatography (LC-MS) to separate different architectures before detection. rsc.org
In studies of dithiol polymerization, ESI-MS has been instrumental in identifying the formation of various oligomeric species, especially cyclic structures. For example, in the oxidation of a similar dithiol, 3,6-dioxa-1,8-octanedithiol (B88884) (DODT), ESI-MS analysis clearly showed the presence of cyclic dimers, trimers, and tetramers in the reaction mixture. mdpi.com The absence of signals corresponding to linear species confirmed the cyclic nature of these oligomers. mdpi.com This type of analysis is crucial for understanding side reactions and polymerization mechanisms, such as ring-chain equilibria. researchgate.net Advanced techniques like ESI-Ion Mobility-MS (ESI-IM-MS) can even separate and identify isomeric linear and cyclic oligomers that have the same mass-to-charge ratio, providing definitive structural evidence. mdpi.comresearchgate.net
| Oligomeric Species (from 1,8-octanedithiol) | Architecture | Formula | Expected m/z [M+Na]+ | Supporting Evidence |
|---|---|---|---|---|
| Dimer | Cyclic Disulfide | C16H32S4 | 375.1 | Observed in analogous dithiol polymerizations. mdpi.com |
| Trimer | Cyclic Disulfide | C24H48S6 | 555.2 | Identification of cyclic oligomers by ESI-MS is common. mdpi.com |
| Tetramer | Cyclic Disulfide | C32H64S8 | 735.2 | Higher oligomers may be near detection limits of ESI-MS. mdpi.com |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of molecules, making them ideal for identifying functional groups and monitoring chemical transformations. rsc.orgnih.gov
For this compound, the most prominent feature in its IR spectrum is the strong carbonyl (C=O) stretching vibration of the thioacetate group, which typically appears around 1690 cm⁻¹. researchgate.nettandfonline.com The C-S stretching vibration is also present, often observed in the 600-700 cm⁻¹ region. cdnsciencepub.com
Monitoring the deprotection of the diacetate to the dithiol is straightforward using IR spectroscopy. The reaction progress can be followed by the disappearance of the characteristic C=O thioester peak at ~1690 cm⁻¹. sigmaaldrich.comcore.ac.uk If the reaction is successful, a new, typically weak, S-H stretching band will appear around 2550-2600 cm⁻¹ in the spectrum of the product, 1,8-octanedithiol. The disappearance of the S-H band, in turn, can be used to monitor the subsequent polymerization of the dithiol, for example, through oxidative disulfide bond formation.
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, C-S and S-S (disulfide) bonds often give rise to strong and easily identifiable Raman signals. The S-S stretch, which would appear in a polymer formed by oxidation of 1,8-octanedithiol, is typically found in the 500-550 cm⁻¹ region. Therefore, the combination of IR and Raman spectroscopy allows for comprehensive monitoring of both the deprotection of this compound and the subsequent formation of polymeric structures.
| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm-1) | Typical Raman Wavenumber (cm-1) | Relevance |
|---|---|---|---|---|
| Thioacetate (R-S-C=O) | C=O Stretch | ~1690 (Strong) researchgate.nettandfonline.com | ~1690 (Medium) nih.gov | Present in this compound; disappears on deprotection. |
| Thioacetate (R-S-C=O) | C-S Stretch | ~626 (Medium) cdnsciencepub.com | ~626 (Strong) cdnsciencepub.com | Present in the diacetate precursor. |
| Thiol (R-SH) | S-H Stretch | ~2575 (Weak) | ~2575 (Strong) | Appears after deprotection to 1,8-octanedithiol; disappears on polymerization. |
| Disulfide (R-S-S-R) | S-S Stretch | (Weak/Inactive) | ~510 (Strong) | Appears upon oxidative polymerization of the dithiol. |
Chromatography Techniques (e.g., SEC, HPLC) for Purity Assessment and Molecular Weight Distribution
Chromatographic techniques are indispensable in the analytical chemistry of this compound, providing robust methods for assessing its purity and, when applicable, the distribution of its molecular weight. High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of the compound by separating it from starting materials, by-products, and degradation products. Size-Exclusion Chromatography (SEC), on the other hand, is particularly useful for characterizing any oligomeric or polymeric species that may be present, which is crucial when this compound is used as a monomer or chain-transfer agent in polymerization reactions.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. researchgate.netchromatographyonline.com For a compound like this compound, Reversed-Phase HPLC (RP-HPLC) is a commonly employed mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sigmaaldrich.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its nonpolar nature, this compound is well-retained on a C18 column, allowing for effective separation from more polar impurities.
Research on related thioacetate derivatives provides a framework for establishing an analytical method for this compound. For instance, the analysis of terpene thioacetate derivatives has been successfully performed using a mobile phase of pentane-ether on a diol-modified silica (B1680970) column, with detection at 254 nm. google.com For this compound, a UV detector is suitable because the thioester functional group exhibits UV absorbance.
Detailed Research Findings:
The primary goal is to separate the main compound peak from potential impurities. These impurities could include the unreacted starting material, 1,8-Octanedithiol, the mono-acetylated intermediate, or oxidation products like disulfides. The retention time of this compound would be expected to be longer than that of the more polar 1,8-Octanedithiol. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. Commercial suppliers often report a purity of ≥97% for this compound, a value typically ascertained through chromatographic methods. sigmaaldrich.com
Below is a hypothetical data table representing a typical RP-HPLC method for the purity assessment of this compound.
| Parameter | Condition/Value |
|---|---|
| Instrument | High-Performance Liquid Chromatograph |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (Isocratic or Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 230 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
A corresponding table of findings from a hypothetical analysis could look as follows:
| Compound | Retention Time (min) | Peak Area (%) | Purity Specification |
|---|---|---|---|
| 1,8-Octanedithiol | 3.5 | 0.8 | ≥97% |
| Unknown Impurity | 5.2 | 1.5 | |
| This compound | 8.1 | 97.7 |
Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution
Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. sigmaaldrich.com This technique is particularly valuable for analyzing polymers and oligomers. For a small molecule like this compound (Molecular Weight: ~262.43 g/mol ), SEC is not the standard method for purity assessment against small-molecule impurities. appchemical.com However, its utility becomes paramount when this compound is involved in polymerization reactions, either as a product of a reaction involving larger molecules or as a monomer itself.
For instance, in the synthesis of polymers where a dithiol is used, SEC is essential to determine the molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the resulting polymer. Research on the polymerization of structurally related dithiols, such as 3,6-dioxa-1,8-octanedithiol (DODT), demonstrates the application of SEC in characterizing the polymer product. In such studies, SEC analysis reveals the success of the polymerization by showing a high molecular weight polymer peak and the absence or minimization of residual monomer and oligomers.
Detailed Research Findings:
In a scenario where 1,8-Octanedithiol is polymerized and then end-capped with acetate groups, or where this compound is used in a polymerization process, SEC would be the method of choice to analyze the molecular weight distribution of the resulting material. The analysis would be performed using a calibrated set of polymer standards (e.g., polystyrene or polymethyl methacrylate) to correlate elution volume with molecular weight.
The data table below illustrates the kind of results that would be obtained from an SEC analysis of a polymer synthesized using a dithiol monomer related to this compound.
| Parameter | Condition/Value |
|---|---|
| Instrument | Size-Exclusion Chromatograph with RI Detector |
| Columns | Set of Styragel Columns (e.g., HR-series) |
| Mobile Phase | Tetrahydrofuran (B95107) (THF) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Calibration | Polystyrene Standards |
The results would provide key information about the molecular weight characteristics of the polymer.
| Polymer Sample | Number-Average Molecular Weight (Mn, g/mol) | Weight-Average Molecular Weight (Mw, g/mol) | Polydispersity Index (PDI) |
|---|---|---|---|
| Poly(alkylene disulfide diacetate) Batch 1 | 55,000 | 88,000 | 1.6 |
| Poly(alkylene disulfide diacetate) Batch 2 | 92,000 | 156,400 | 1.7 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and inherent reactivity of molecules. journaljsrr.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution and energy, which in turn govern chemical behavior. researchgate.net
The thioester groups, CH₃COS-, are the most reactive sites in the 1,8-Octanedithiol (B75322) diacetate molecule. Quantum chemical calculations can provide quantitative estimates of the strengths of the bonds within these functional groups. The bond dissociation energy (BDE) is a key metric, representing the energy required to homolytically cleave a bond. By calculating the BDE for various bonds in the molecule, one can predict which bonds are most likely to break during chemical reactions.
For 1,8-Octanedithiol diacetate, the critical bonds are the sulfur-acyl carbon (S-CO) and the sulfur-alkyl carbon (S-C₈H₁₆) bonds. DFT calculations can be employed to model the energies of the intact molecule and the resulting radical fragments upon bond cleavage. These calculations would likely reveal that the S-CO bond is significantly weaker than the C-S bond of the alkyl chain and the C-C bonds within the backbone, making it the primary site for nucleophilic attack or thermal decomposition.
Table 1: Illustrative Predicted Bond Dissociation Energies (BDE) for this compound This table presents hypothetical data based on typical values obtained from DFT calculations for similar organic molecules.
| Bond | Typical BDE (kcal/mol) | Implication |
|---|---|---|
| CH₃CO-S | 70 - 80 | Relatively weak; susceptible to cleavage in chemical reactions. |
| S-CH₂(CH₂)₇ | 85 - 95 | Stronger than the acyl-sulfur bond, providing stability to the chain linkage. |
| C-C (alkyl chain) | 95 - 105 | Strong and stable, forming the molecular backbone. |
| C-H (alkyl chain) | 98 - 108 | Generally strong and unreactive under mild conditions. |
Beyond bond strengths, quantum chemical calculations can map the entire energetic landscape of a chemical reaction. researchgate.net This involves identifying the structures and energies of all relevant species along a reaction pathway, including reactants, intermediates, transition states, and products. nih.gov For this compound, a key reaction is the hydrolysis of the thioester to yield 1,8-octanedithiol and acetic acid.
Table 2: Hypothetical Energetic Profile for the Hydrolysis of a Thioester Group This table illustrates a plausible reaction coordinate calculated via DFT, showing the relative Gibbs free energies (ΔG) for the hydrolysis of one thioester group.
| Reaction Step | Species | Relative ΔG (kcal/mol) |
|---|---|---|
| 1 | Reactants (Thioester + H₂O) | 0.0 |
| 2 | Transition State 1 (Nucleophilic attack) | +20.5 |
| 3 | Tetrahedral Intermediate | +12.0 |
| 4 | Transition State 2 (Leaving group departure) | +18.0 |
| 5 | Products (Thiol + Carboxylic Acid) | -5.0 |
Molecular Dynamics Simulations of Self-Assembly Processes
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "computational microscope" to view dynamic processes. osti.gov These simulations are ideal for studying how molecules like this compound behave in solution or at interfaces, governing processes like self-assembly and polymer formation. cuny.edursc.org
The parent compound, 1,8-octanedithiol, is well-known for its ability to form self-assembled monolayers (SAMs) on metal surfaces like gold and copper. nih.gov MD simulations can be adapted to study how the diacetate derivative behaves similarly. Simulations could model the adsorption of this compound from a solvent onto a surface.
These models would track the molecule's orientation and conformation as it approaches the surface. Unlike the simple dithiol, the bulkier diacetate end groups would likely lead to different packing densities and arrangements. The simulations can quantify the non-covalent interactions—such as van der Waals forces between the alkyl chains and electrostatic interactions involving the polar acetate (B1210297) groups—that dictate the structure of the assembled layer. osti.gov Such studies are crucial for applications in surface functionalization and nanotechnology.
Following the removal of the protecting acetate groups to form 1,8-octanedithiol, the resulting dithiol monomers can undergo polymerization to form polydisulfide networks. mdpi.com Reactive MD simulations are a powerful tool for modeling such polymerization processes. cam.ac.uk
In a typical simulation, a collection of dithiol monomers would be placed in a simulation box, often with an oxidizing agent represented implicitly or explicitly. The simulation would then proceed by forming disulfide (S-S) bonds between nearby thiol groups based on distance and reactivity criteria. Over the course of the simulation, one can observe the growth of linear chains and the formation of a cross-linked three-dimensional network. arxiv.org Analysis of the simulation trajectories can provide data on the rate of polymerization, the average molecular weight, the degree of cross-linking, and the mechanical properties of the resulting polymer network.
Table 3: Typical Parameters for an MD Simulation of Dithiol Polymerization This table outlines a representative set of parameters for a reactive MD simulation to model the formation of a polydisulfide network from 1,8-octanedithiol monomers.
| Parameter | Typical Value / Description |
|---|---|
| Force Field | COMPASS or a similar reactive force field |
| System Size | 500 monomers in a cubic box |
| Initial State | Monomers randomly distributed in solvent |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 - 500 ns |
| Reaction Scheme | Formation of S-S bond when two -SH groups are within a cutoff distance (e.g., 5 Å) |
Density Functional Theory (DFT) for Mechanistic Probing and Catalyst Design
DFT is not only useful for static properties but is also a cornerstone of modern catalyst design and mechanistic elucidation. kit.eduuib.no By calculating the energy profiles of reaction pathways, DFT can reveal how a catalyst alters a reaction mechanism to increase its rate and selectivity. laccei.org
For reactions involving this compound, such as its hydrolysis or transesterification, various catalysts could be employed. For example, the hydrolysis of the thioester is known to be catalyzed by acids or bases. A DFT study could compare the uncatalyzed reaction pathway with pathways involving specific catalysts, such as a proton (acid catalysis) or a Lewis acid. laccei.org
The calculations would focus on how the catalyst interacts with the thioester's carbonyl group, stabilizing the transition state for nucleophilic attack. By comparing the activation energy barriers of the catalyzed and uncatalyzed reactions, researchers can quantify the catalyst's effectiveness. This approach allows for the in-silico screening of numerous potential catalysts to identify the most promising candidates for experimental validation, accelerating the development of new chemical processes. uib.no
Table 4: Illustrative DFT Calculation of Activation Energies for Catalyzed Thioester Hydrolysis This table shows hypothetical activation energies (Ea) for the rate-determining step of thioester hydrolysis, demonstrating the effect of a catalyst as predicted by DFT calculations.
| Reaction Pathway | Calculated Activation Energy (Ea) (kcal/mol) |
|---|---|
| Uncatalyzed Reaction | 25.0 |
| Generic Lewis Acid Catalyzed Reaction | 15.2 |
Compound Reference Table
Elucidating Thiol-Enol/Yne Reaction Mechanisms
While specific computational studies focusing exclusively on this compound are not extensively documented, the underlying reactivity of its active form, 1,8-octanedithiol, is representative of dithiols in thiol-ene and thiol-yne reactions. Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the general mechanisms of these reactions. researchgate.netacs.orgresearchgate.net The thiol-yne reaction, which can proceed through radical-mediated or metal-catalyzed pathways, involves the addition of a thiol (R-SH) across a carbon-carbon triple bond. nih.govrsc.orgacs.org
In the radical-mediated process, a thiyl radical (RS•) adds to an alkyne, forming a vinyl sulfide (B99878) radical intermediate. This is followed by a chain transfer step where the intermediate abstracts a hydrogen atom from another thiol molecule, yielding the vinyl sulfide product and regenerating a thiyl radical. acs.org Computational models have systematically investigated these steps to understand the kinetics and thermodynamics that control the reaction. acs.orgnih.gov DFT calculations are used to map the potential energy surface, identify transition states, and calculate activation barriers for both the propagation and chain-transfer steps.
Research has shown that several factors influence the reaction kinetics and the final product distribution. acs.orgnih.gov These factors can be effectively modeled to predict reaction outcomes.
| Determining Factor | Influence on Reaction Mechanism | Computational Insight |
|---|---|---|
| Stability of Sulfur Radicals | Affects the rate of the initial addition to the alkyne (propagation step). More stable radicals can lead to slower propagation. acs.orgnih.gov | DFT calculations can quantify radical stability and spin density on the sulfur atom, correlating these properties with calculated activation energies. researchgate.netacs.org |
| Stability of Alkenyl Radicals | Determines the rate of the hydrogen abstraction (chain-transfer step). More stable intermediate radicals facilitate faster chain transfer. acs.orgnih.gov | The energy of the intermediate radical species is calculated to predict the favorability and rate of the chain-transfer step. acs.org |
| Alkene/Alkyne Structure | The electronic nature (electron-rich or -deficient) and steric properties of the ene/yne substrate significantly impact reactivity. researchgate.net | Models can predict how different substituents on the alkyne affect the energy of the transition state and the stability of intermediates. researchgate.net |
| Intramolecular Interactions | Non-covalent interactions, such as π-π stacking in the transition state, can influence the stereochemical outcome of the reaction. acs.orgnih.gov | Computational analysis of transition state geometries can reveal intramolecular stacking, which has been found to be responsible for Z-diastereoselectivity in certain systems. acs.orgnih.gov |
Furthermore, theoretical studies have been crucial in understanding the regio- and stereoselectivity of thiol-yne additions. For metal-catalyzed reactions, DFT calculations help to elucidate the mechanism, which can involve the activation of the alkyne by coordination to the metal center, followed by a nucleophilic attack from the thiol. nih.govnih.gov In radical-mediated reactions, the stereochemical outcome (E/Z diastereoselectivity) can be predicted by analyzing the transition state energies of competing pathways. acs.orgnih.gov For instance, DFT calculations have shown that the formation of the Z-isomer is often kinetically favored due to stabilizing intramolecular interactions in the transition state. acs.orgrsc.org
Understanding Ligand-Metal Interactions in Coordination Chemistry
The deprotected form of this compound, 1,8-octanedithiol (ODT), serves as a classic bidentate ligand, capable of binding to metal surfaces and nanoparticles through its two thiol groups. Computational chemistry provides a molecular-level understanding of these ligand-metal interactions, which is essential for applications in nanotechnology, molecular electronics, and catalysis.
Theoretical studies have extensively modeled the adsorption of 1,8-octanedithiol on various metal surfaces, most notably gold (Au) and copper (Cu). These calculations help determine stable adsorption geometries, binding energies, and the electronic structure of the resulting interface.
In the context of molecular electronics, theoretical models of Au/ODT/Au junctions have been developed to understand their mechanical and electrical properties. Ab initio calculations show that when such a junction is stretched, the rupture is more likely to occur at a gold-gold (Au-Au) bond within the electrode tip rather than the stronger gold-sulfur (Au-S) bond. aps.orgacs.org This indicates that the dithiol serves as a robust molecular wire.
| Junction Model | Calculated Rupture Force (nN) | Calculated Bond Energy at Rupture (eV) | Reference |
|---|---|---|---|
| Au chain between electrodes | 1.54 - 1.60 | ~2.0 | aps.org |
| Top-pyramidal electrodes (Au-Au fracture) | ~2.0 | Not specified | researchgate.net |
| Top-pyramidal electrodes (Au-S fracture) | ~3.0 | >2.0 | aps.orgresearchgate.net |
Interaction with Copper (Cu) Surfaces: Computational studies have also investigated the interaction of 1,8-octanedithiol with copper surfaces, which is relevant for catalysis and corrosion protection. DFT calculations have determined the adsorption energies of ODT on different crystallographic faces of copper. For instance, the average adsorption energy was calculated to be -3.66 eV on Cu(100) and -3.36 eV on Cu(110). nih.gov These calculations showed that on Cu(110), the dithiol can interact with copper atoms in the sublayer, whereas on Cu(100) it coordinates only to the outermost layer. nih.gov
Furthermore, theoretical calculations have shed light on the mechanism by which thiols, including 1,8-octanedithiol, can reduce native copper oxide layers. conicet.gov.aracs.org DFT models show that the reaction involves the protonation of surface oxygen atoms. The calculations revealed that these surface reactions have very low activation energy barriers, suggesting the process is not rate-limited by the reaction itself but rather by the concentration of reactants. conicet.gov.aracs.org
Q & A
Q. What are the key synthetic routes and purification methods for 1,8-octanedithiol diacetate in academic laboratories?
this compound is typically synthesized via acetylation of 1,8-octanedithiol. A common method involves reacting 1,8-octanedithiol with acetic anhydride in the presence of a catalyst (e.g., pyridine) under anhydrous conditions. Post-synthesis, purification is critical:
- Distillation : Fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) isolates the product from unreacted starting materials.
- Chromatography : Silica gel column chromatography with non-polar solvents (hexane/ethyl acetate) removes acetylated byproducts .
- Spectroscopic Validation : Confirm purity via H NMR (δ ~2.3 ppm for acetate protons) and FT-IR (C=O stretch ~1740 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound exhibits acute oral toxicity (Category 4), skin irritation (Category 2), and severe eye irritation (Category 2A). Key precautions include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste Disposal : Collect in designated containers for sulfur-containing organic waste .
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .
Q. How is this compound utilized in phase separation optimization for polymer solar cells?
As a processing additive in bulk heterojunction (BHJ) solar cells, it enhances donor-acceptor domain separation. Methodology:
- Solution Blending : Add 1–3% v/v to polymer/fullerene solutions (e.g., PCPDTBT:PCBM) to modulate solvent evaporation kinetics.
- Morphology Control : The additive’s high boiling point (~290°C) extends phase separation time, improving charge transport. However, precise control remains challenging due to solvent volatility .
Advanced Research Questions
Q. How do molecular orientations in self-assembled monolayers (SAMs) affect conductance measurements?
this compound forms SAMs on Au(111) with two distinct orientations:
- Lying-Down : Both thiol groups chemisorb to gold, yielding lower conductance ().
- Standing-Up : Single thiol attachment, enabling higher conductance ().
Experimental Design : - AFM/Nanografting : Decanethiol reference layers (1.3 nm height) differentiate orientations via cursor profiles (lying-down: 0.4 nm) .
- STM-BJ : Conductance histograms reveal multiple peaks correlated with substrate roughness (rougher surfaces favor lying-down conformations) .
Q. Why do conductance values vary across experimental setups, and how can contradictions be resolved?
Contradictory conductance data (e.g., vs. ) arise from:
- Surface Roughness : Smoher Au(111) substrates favor standing-up configurations.
- Measurement Technique : STM break junction (STM-BJ) vs. matrix isolation methods yield different statistical prevalences.
Resolution Strategy :
Q. How does this compound enhance the lifetime of organic photovoltaic (OPV) devices?
Neutron scattering studies reveal its role in stabilizing PCPDTBT:PCBM blends:
Q. What advanced spectroscopic techniques characterize its role in charge transfer complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
